Sodium (4-cyanophenyl)methanesulfinate

Synthetic methodology Sulfinate chemistry Regioselective synthesis

Sodium (4-cyanophenyl)methanesulfinate (CAS 1859572-06-7) is a superior choice over generic sodium arylsulfinates. Its para-cyano group (Hammett σp = 0.66) electronically tunes nucleophilic/radical reactivity, while the -CH2SO2Na motif provides a unique redox profile. This enables a 'sulfonylate-then-diversify' strategy—reducing the number of building blocks needed for library synthesis and cutting procurement costs. Ideal for photoredox sulfonylation and process chemistry scale-up in aqueous media.

Molecular Formula C8H6NNaO2S
Molecular Weight 203.20 g/mol
Cat. No. B13181980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (4-cyanophenyl)methanesulfinate
Molecular FormulaC8H6NNaO2S
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS(=O)[O-])C#N.[Na+]
InChIInChI=1S/C8H7NO2S.Na/c9-5-7-1-3-8(4-2-7)6-12(10)11;/h1-4H,6H2,(H,10,11);/q;+1/p-1
InChIKeyZZYXFYLLUVLLEO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (4-cyanophenyl)methanesulfinate: Baseline Characterization and Procurement-Relevant Chemical Identity


Sodium (4-cyanophenyl)methanesulfinate (CAS 1859572-06-7; molecular formula C8H6NNaO2S; molecular weight 203.20 g/mol) is an organosulfur compound classified within the sodium arylmethanesulfinate family [1]. It functions as a bifunctional synthetic building block, serving as a source of nucleophilic sulfinate anion in sulfonylation chemistry and, under oxidative conditions, as a precursor to the corresponding (4-cyanophenyl)methanesulfonyl radical via single-electron transfer (SET) pathways . The compound is synthesized from (4-cyanophenyl)methanesulfonyl chloride via reduction with sodium sulfite and sodium bicarbonate in aqueous medium, achieving yields of 85-92% .

Sodium (4-cyanophenyl)methanesulfinate: Why Generic Arylsulfinate or Methanesulfinate Substitution Compromises Synthetic Outcomes


Generic substitution of sodium (4-cyanophenyl)methanesulfinate with alternative sodium arylsulfinates or aliphatic sulfinates is chemically inadvisable due to three distinct, non-interchangeable molecular features. First, the para-cyano substituent exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect (Hammett σp = 0.66), which modulates the nucleophilicity of the sulfinate sulfur and the stability of the derived sulfonyl radical in ways that cannot be replicated by unsubstituted phenyl or aliphatic analogs [1]. Second, the methanesulfinate (-CH2SO2Na) connectivity—rather than the direct S-aryl attachment found in benzenesulfinates—introduces an sp3-hybridized methylene linker that alters both the steric environment and the redox potential at sulfur [2]. Third, the cyano group provides a latent synthetic handle for post-sulfonylation transformations (e.g., reduction to aminomethyl, hydrolysis to carboxamide, or tetrazole formation), a functional diversification pathway unavailable with unsubstituted or non-cyano aromatic sulfinates .

Sodium (4-cyanophenyl)methanesulfinate: Quantifiable Differentiation Evidence Against Comparator Compounds


Sodium (4-cyanophenyl)methanesulfinate: Structural Connectivity and Isomeric Differentiation from Cyanobenzenesulfinates

Sodium (4-cyanophenyl)methanesulfinate differs fundamentally from sodium 4-cyanobenzenesulfinate in sulfur-carbon connectivity. The target compound contains a methanesulfinate group (-CH2SO2Na) attached to the 4-cyanophenyl ring, whereas sodium 4-cyanobenzenesulfinate possesses a direct S-aryl bond (-SO2Na attached directly to the aromatic ring). This structural distinction manifests quantitatively in molecular weight (203.20 vs. 189.17 g/mol) and exact mass (203.00169389 vs. 188.98600 g/mol), reflecting the additional methylene unit [1][2]. The presence of the sp3-hybridized methylene carbon introduces an additional rotatable bond (count = 2 vs. 1) and modifies the electron density at the sulfinate sulfur, which influences both nucleophilic reactivity and the electrochemical potential required for sulfonyl radical generation [3].

Synthetic methodology Sulfinate chemistry Regioselective synthesis

Sodium (4-cyanophenyl)methanesulfinate: Oxidation State Reactivity Advantage Over Methanesulfonate Analogs

Sodium (4-cyanophenyl)methanesulfinate, as a sulfinate (S oxidation state +2), exhibits higher nucleophilic reactivity in sulfonylation chemistry compared to the corresponding sulfonate analog, sodium (4-cyanophenyl)methanesulfonate (S oxidation state +4). While direct head-to-head kinetic data for this specific aryl pair are not available in primary literature, class-level inference from the broader sodium sulfinate/sulfonate comparison establishes that sulfinates are more reactive nucleophiles due to the lower oxidation state at sulfur, which renders the sulfinate anion a better electron donor . The sulfonate analog (CAS 56105-98-7; C8H6NNaO3S; MW 219.19 g/mol) contains an additional oxygen atom, increasing molecular weight by 15.99 g/mol and conferring greater oxidative stability but diminished reactivity in S-C bond-forming reactions .

Sulfonylation Nucleophilic substitution Reagent selection

Sodium (4-cyanophenyl)methanesulfinate: Scalable Synthesis Yield Benchmarking

The synthesis of sodium (4-cyanophenyl)methanesulfinate from the corresponding sulfonyl chloride precursor proceeds under aqueous conditions using Na2SO3/NaHCO3 at 70-80°C, achieving yields of 85-92% . This yield range is comparable to that reported for unsubstituted sodium benzenesulfinate synthesis (97.1% yield, 99.0% purity by LC) [1], suggesting that the electron-withdrawing 4-cyano substituent does not substantially compromise reduction efficiency despite its strong -I/-M effects. The aqueous, transition-metal-free conditions contrast with alternative sulfinate syntheses requiring organic solvents, metal catalysts, or more stringent temperature control, thereby offering a scalable and cost-effective route for procurement-scale production .

Process chemistry Synthesis optimization Scale-up

Sodium (4-cyanophenyl)methanesulfinate: Para-Cyano Electronic Differentiation from Meta- and Ortho-Isomers

The para-cyano substituent in sodium (4-cyanophenyl)methanesulfinate exerts distinct electronic effects compared to meta- or ortho-cyano regioisomers. For the structurally related sulfonyl chloride series, the 4-cyanophenyl sulfonyl chloride exhibits two successive reversible reduction peaks at E01 = -2.18 V and E02 = -2.30 V vs. SCE, corresponding to the p-cyanophenyl sulfinate and its protonated form [1]. While direct electrochemical data for sodium (4-cyanophenyl)methanesulfinate itself are not reported, this class-level inference from the sulfonyl chloride precursor indicates that the para-cyano group imparts predictable redox behavior governed by resonance delocalization. The meta-cyano isomer (sodium (3-cyanophenyl)methanesulfinate, CAS 1859578-21-4) shares the identical molecular formula and mass (C8H6NNaO2S; MW 203.20 g/mol; exact mass 203.00169389 g/mol) but differs in cyano substitution pattern [2], which alters both the electronic distribution and the steric environment around the methanesulfinate moiety .

Electronic effects Regioselectivity Structure-activity relationship

Sodium (4-cyanophenyl)methanesulfinate: Dual-Mode Reactivity—Nucleophilic and Radical Pathways

Sodium (4-cyanophenyl)methanesulfinate, like other sodium arylmethanesulfinates, can engage in two distinct reaction manifolds: two-electron nucleophilic sulfonylation and single-electron transfer (SET) generation of sulfonyl radicals . The sulfinate anion can undergo SET under photoredox or oxidative conditions to generate the (4-cyanophenyl)methanesulfonyl radical, which participates in addition to alkenes and alkynes, atom transfer reactions, and radical-radical coupling processes . This dual reactivity is not accessible with the corresponding sulfonate (which requires higher energy for radical generation) or with sulfonyl chlorides (which lack the anionic nucleophilicity of sulfinates). Class-level evidence from sodium sulfinate photoredox/nickel dual catalysis demonstrates that sodium sulfinates serve as versatile sulfonylation reagents under mild, room-temperature conditions with broad functional group tolerance [1].

Radical chemistry Photoredox catalysis Sulfonyl radical generation

Sodium (4-cyanophenyl)methanesulfinate: Cyano Group as Latent Synthetic Handle

The para-cyano group in sodium (4-cyanophenyl)methanesulfinate serves as a latent functional handle for post-sulfonylation diversification. Unlike unsubstituted phenyl or aliphatic sodium sulfinates (e.g., sodium methanesulfinate, CAS 20277-69-4; CH3SO2Na), which lack a transformable aromatic substituent, the cyano moiety can be reduced to aminomethyl, hydrolyzed to carboxamide or carboxylic acid, or converted to tetrazole via [3+2] cycloaddition . In the broader context of sulfinate chemistry, arylsulfonyl cyanides have been demonstrated to undergo base-mediated C-S coupling with alkyl halides to provide alkyl sulfones, wherein the cyano group participates directly in the reaction mechanism [1]. The 4-cyanophenyl motif also appears in pharmacologically relevant scaffolds, including dual aromatase-steroid sulfatase inhibitors where the cyano group contributes to target binding .

Medicinal chemistry Functional group interconversion Building block diversification

Sodium (4-cyanophenyl)methanesulfinate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Radical-Mediated Sulfonylation Under Photoredox Conditions

Sodium (4-cyanophenyl)methanesulfinate is optimally deployed in photoredox-catalyzed sulfonylation reactions where dual-mode (nucleophilic/radical) reactivity is required. The sulfinate anion undergoes single-electron transfer (SET) under mild photochemical oxidation to generate the (4-cyanophenyl)methanesulfonyl radical, which then engages with alkenes, alkynes, or aryl halides in C-S bond-forming reactions . Class-level evidence demonstrates that sodium sulfinates perform efficiently in nickel/photoredox dual catalytic systems at room temperature with broad functional group tolerance, achieving yields that vary by substrate but establish the viability of this manifold [1]. This scenario exploits the compound's +2 sulfur oxidation state, which cannot be matched by the corresponding sulfonate (+4) or sulfonyl chloride (electrophilic only).

Synthesis of Diversifiable Sulfone Libraries for Medicinal Chemistry

This compound serves as a strategic building block for constructing sulfone-containing compound libraries where post-sulfonylation diversification is anticipated. The para-cyano group provides a latent handle for subsequent transformation—reduction to aminomethyl for amine coupling, hydrolysis to carboxamide for hydrogen-bonding interactions, or tetrazole formation for bioisosteric replacement of carboxylic acids . In contrast to sodium methanesulfinate or unsubstituted sodium benzenesulfinate, which offer no such diversification pathway, the cyano functionality enables a 'sulfonylate-then-diversify' strategy that reduces the number of distinct sulfinate building blocks required for library synthesis, directly impacting procurement efficiency and cost.

Transition-Metal-Free Sulfonylation Requiring Electron-Deficient Aryl Sulfinate

For sulfonylation reactions conducted under transition-metal-free conditions where the electronic character of the sulfinate influences reactivity, sodium (4-cyanophenyl)methanesulfinate offers a distinct electron-deficient aromatic profile (Hammett σp = 0.66) [2]. This electron-withdrawing character modulates both the nucleophilicity of the sulfinate sulfur and the stability of derived intermediates. The compound can be employed in transition-metal-free C-S bond formation via aryne intermediates, as demonstrated for broad classes of sodium sulfinates reacting with o-silyl aryl triflates under mild conditions to afford structurally diverse sulfones in good to excellent yields [3]. The para-cyano substituent provides a predictable electronic tuning that differs from the meta-cyano isomer, offering regiochemical control over sulfone product properties.

Aqueous-Processable Sulfinate Sourcing for Scale-Up Synthesis

Given the established synthesis of sodium (4-cyanophenyl)methanesulfinate under aqueous conditions (Na2SO3/NaHCO3, H2O, 70-80°C) with 85-92% yield , this compound is well-suited for procurement in support of process chemistry development where aqueous reaction media, transition-metal-free conditions, and scalable production are prioritized. The high-yielding aqueous synthesis compares favorably with alternative sulfinate preparations requiring organic solvents, metal catalysts, or specialized equipment, reducing the overall cost and complexity associated with scale-up. For industrial users evaluating sulfinate reagents for multi-kilogram campaigns, the demonstrated scalability and mild synthesis conditions constitute a tangible procurement advantage.

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